molecular formula C10H11ClO3 B1608643 5-Chloro-2-propoxybenzoic acid CAS No. 62176-15-2

5-Chloro-2-propoxybenzoic acid

Cat. No. B1608643
CAS RN: 62176-15-2
M. Wt: 214.64 g/mol
InChI Key: GOGHQODAPOZTFG-UHFFFAOYSA-N
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Description

5-Chloro-2-propoxybenzoic acid, also known as CPA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless and odorless solid that is synthesized from the reaction of 5-chloro-2-hydroxybenzoic acid and propylene oxide. CPA is a useful reagent for the synthesis of various organic compounds and has a variety of biochemical and physiological effects.

Scientific Research Applications

Environmental Impact and Remediation Technologies

  • Persistent Organic Pollutants Remediation : A study by Solá-Gutiérrez et al. (2019) focused on the traceability of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) during the electrochemical oxidation of Triclosan, a persistent organic pollutant (POP). This research highlights the need for effective remediation technologies to mitigate the environmental impact of chlorinated organic compounds, which could extend to compounds like "5-Chloro-2-propoxybenzoic acid" (Solá-Gutiérrez et al., 2019).

Pharmaceutical and Material Science Applications

  • Building Blocks for Heterocyclic Compounds : Křupková et al. (2013) described the use of a multireactive chloro-nitrobenzoic acid compound in solid-phase synthesis, leading to various nitrogenous heterocycles. This demonstrates the potential of chloro-nitrobenzoic acid derivatives, including "5-Chloro-2-propoxybenzoic acid," in synthesizing important heterocyclic scaffolds for pharmaceuticals (Křupková et al., 2013).

Antioxidant Research

  • Antioxidant Profile Studies : Research on 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants by Kumar et al. (2007) explored their efficiency in inhibiting peroxidation, indicating the relevance of studying similar compounds for potential antioxidant applications. Such studies could inform the antioxidant capabilities of "5-Chloro-2-propoxybenzoic acid" derivatives (Kumar et al., 2007).

Crystal Engineering and Supramolecular Chemistry

  • Halogen Bonding in Molecular Salts/Cocrystals : A study by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid explored its role in forming molecular salts with pyridyl and benzoic acid derivatives, highlighting the importance of halogen bonds. This research suggests potential applications in designing novel materials and understanding the supramolecular interactions of chlorinated benzoic acids (Oruganti et al., 2017).

Environmental Fate and Behavior of Chlorinated Compounds

  • Degradation and Environmental Behavior : Studies on the degradation of chlorophenoxy and chlorobenzoic herbicides by Brillas et al. (2003) provide insights into the environmental fate and treatment options for such compounds. Understanding the degradation pathways and effectiveness of treatment methods for chlorinated benzoic acids can inform environmental management strategies (Brillas et al., 2003).

properties

IUPAC Name

5-chloro-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGHQODAPOZTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402240
Record name 5-chloro-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-propoxybenzoic acid

CAS RN

62176-15-2
Record name 5-chloro-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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